molecular formula C26H28Cl2N2O2 B2898516 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400078-94-6

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide

Cat. No.: B2898516
CAS No.: 400078-94-6
M. Wt: 471.42
InChI Key: YCUZAELVNGYAEU-UHFFFAOYSA-N
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Description

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its complex structure, which includes a dichlorobenzyl group, an adamantyl group, and an oxime moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxime: The reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Preparation of the adamantyl acetamide: The reaction of 2-phenyl-2-adamantylamine with acetic anhydride to form 2-(2-phenyl-2-adamantyl)acetamide.

    Coupling reaction: The final step involves the coupling of the oxime with the adamantyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. The pathways involved can include inhibition of DNA synthesis, interference with protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide: shares structural similarities with other oxime-containing compounds and adamantyl derivatives.

    2-(2-phenyl-2-adamantyl)acetamide: Lacks the oxime moiety but retains the adamantyl and phenyl groups.

    2,4-dichlorobenzyl oxime: Contains the oxime and dichlorobenzyl groups but lacks the adamantyl moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical properties and biological activities. The presence of both the oxime and adamantyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N2O2/c27-23-7-6-19(24(28)13-23)15-32-30-16-29-25(31)14-26(20-4-2-1-3-5-20)21-9-17-8-18(11-21)12-22(26)10-17/h1-7,13,16-18,21-22H,8-12,14-15H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUZAELVNGYAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NC=NOCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)N/C=N/OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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